4-Amino-7-chloro-2,8-dimethylquinoline molecular weight and physicochemical properties
4-Amino-7-chloro-2,8-dimethylquinoline molecular weight and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Amino-7-chloro-2,8-dimethylquinoline, a substituted quinoline of significant interest in medicinal chemistry and drug discovery. This document delves into its molecular characteristics, physicochemical properties, and provides a framework for its synthesis and handling, grounded in established scientific principles.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the foundational structure of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic system provides an excellent framework for the spatial orientation of functional groups, enabling high-affinity interactions with a wide array of biological targets.[1] The historical success of quinine, an antimalarial alkaloid, paved the way for synthetic 4-aminoquinoline drugs like chloroquine, which have been pivotal in the fight against malaria.[1] The therapeutic potential of the quinoline nucleus extends beyond antimalarial activity, with derivatives demonstrating anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1]
4-Amino-7-chloro-2,8-dimethylquinoline belongs to this important class of compounds. Its specific substitution pattern—an amino group at the 4-position, a chloro group at the 7-position, and methyl groups at the 2 and 8-positions—is expected to confer a unique pharmacological profile. This guide will deconstruct the molecular features of this compound and provide practical insights for its application in research and development.
Molecular and Physicochemical Profile
A thorough understanding of the molecular and physicochemical properties of a compound is fundamental to its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Identity
The foundational identity of 4-Amino-7-chloro-2,8-dimethylquinoline is established by its molecular formula, weight, and CAS registry number.
| Property | Value | Source |
| IUPAC Name | 7-chloro-2,8-dimethylquinolin-4-amine | N/A |
| CAS Number | 948293-37-6 | [2] |
| Molecular Formula | C₁₁H₁₁ClN₂ | [3] |
| Molecular Weight | 206.67 g/mol | [3] |
Physicochemical Properties
While specific experimental data for 4-Amino-7-chloro-2,8-dimethylquinoline is not extensively available in the literature, we can infer its likely properties based on its structure and data from closely related analogs.
| Property | Value/Prediction | Notes and Comparative Data |
| Melting Point | Data not available | The related compound 4-Chloro-2,8-dimethylquinoline has a melting point of 182-186 °C.[4] The introduction of an amino group may alter the crystal lattice energy and thus the melting point. |
| Boiling Point | Data not available | 4-Chloro-2,8-dimethylquinoline has a boiling point of 283.5 °C at 760 mmHg.[4] The amino group is expected to increase the boiling point due to hydrogen bonding capabilities. |
| Solubility | Predicted to be soluble in organic solvents like ethanol and methanol.[3] | Quinoline derivatives generally exhibit good solubility in organic solvents. Aqueous solubility is expected to be pH-dependent due to the basicity of the amino group and the quinoline nitrogen. |
| pKa | Data not available | The pKa of the quinoline nitrogen and the 4-amino group will be critical for its behavior in physiological systems. For the parent 4-amino-7-chloroquinoline, the pKa is not explicitly stated in the provided results, but its basicity is a key feature of its mechanism of action in the acidic food vacuole of the malaria parasite. |
| LogP | Data not available | The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity. For the related 4-Chloro-2,8-dimethylquinoline, the LogP is 3.505.[4] The addition of a polar amino group would likely decrease the LogP value. |
Synthesis and Purification
The synthesis of 4-amino-7-chloroquinolines is a well-established process in medicinal chemistry, typically involving a nucleophilic aromatic substitution (SNAr) reaction.
General Synthetic Approach
The most common route to 4-amino-substituted quinolines involves the displacement of a leaving group, typically a chlorine atom, at the 4-position of the quinoline ring with an amine. For 4-Amino-7-chloro-2,8-dimethylquinoline, a plausible synthetic precursor would be 4,7-dichloro-2,8-dimethylquinoline. The amino group can be introduced via direct amination.
Below is a generalized workflow for the synthesis of 4-aminoquinolines, which can be adapted for the specific target compound.
Caption: Generalized synthetic workflow for 4-Amino-7-chloro-2,8-dimethylquinoline.
Experimental Protocol (Adapted from General Methods)
This protocol is a representative example for the synthesis of 4-amino-7-chloroquinolines and should be optimized for the specific synthesis of 4-Amino-7-chloro-2,8-dimethylquinoline.[5]
Materials:
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4,7-Dichloro-2,8-dimethylquinoline (starting material)
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Ammonia source (e.g., aqueous ammonia, ammonium salt)
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Solvent (e.g., ethanol, N,N-dimethylformamide)
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Base (if using an ammonium salt, e.g., triethylamine)
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Dichloromethane (for extraction)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,7-dichloro-2,8-dimethylquinoline in the chosen solvent.
-
Add the ammonia source. If using an ammonium salt, add a suitable base.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 4-Amino-7-chloro-2,8-dimethylquinoline.[6]
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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Infrared (IR) Spectroscopy: To identify functional groups.
Safety and Handling
Hazard Identification (based on analogs):
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Potential Applications and Future Directions
The structural motifs within 4-Amino-7-chloro-2,8-dimethylquinoline suggest several avenues for investigation in drug discovery and chemical biology.
Caption: Potential research applications for 4-Amino-7-chloro-2,8-dimethylquinoline.
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Antimalarial Drug Discovery: As a 4-aminoquinoline, its primary potential lies in the development of new antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum.[6]
-
Anticancer Research: The quinoline scaffold is present in several anticancer drugs, and this compound could be evaluated for its cytotoxic effects against various cancer cell lines.
-
Antimicrobial Development: Quinolines are known to target bacterial DNA gyrase and topoisomerase IV, suggesting potential antibacterial applications for this molecule.[3]
-
Kinase Inhibition: The quinoline ring system is a common feature in kinase inhibitors, and this compound could be screened against a panel of kinases to identify potential therapeutic targets.
-
Chemical Probe: With further functionalization, 4-Amino-7-chloro-2,8-dimethylquinoline could be developed into a chemical probe to study specific biological pathways.
Conclusion
4-Amino-7-chloro-2,8-dimethylquinoline is a promising, yet underexplored, member of the quinoline family of compounds. This guide has provided a comprehensive overview of its known properties, a practical framework for its synthesis and handling, and an outlook on its potential applications. As research in medicinal chemistry continues to evolve, the systematic investigation of such "privileged scaffolds" will undoubtedly lead to the discovery of novel therapeutic agents.
References
- Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459–464.
- Obaleye, J. A., Adebayo, J. O., & Tijjani, A. (2011). 4-(ethyl-p-chlorophenylglycinylamino)-7- chloroquinoline: Synthesis and in vivo antimalaria evaluation. Journal of Chemical and Pharmaceutical Research, 3(6), 843-850.
-
LookChem. (n.d.). 4-Chloro-2,8-dimethylquinoline. Retrieved from [Link]
- Madrid, D. C., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 205-209.
-
PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]
- Basilico, N., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules, 13(5), 836.
-
NextSDS. (n.d.). 4-AMINO-5-CHLORO-2,8-DIMETHYLQUINOLINE — Chemical Substance Information. Retrieved from [Link]
Sources
- 1. 4-Amino-7-chloro-2,8-dimethylquinoline | 948293-37-6 | Benchchem [benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. evitachem.com [evitachem.com]
- 4. lookchem.com [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
